7-Bromo-6-fluoro-1-indanone
Overview
Description
7-Bromo-6-fluoro-1-indanone is a chemical compound . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Bromo-6-fluoro-1-indanone, has been extensively studied . Various methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, and more . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can produce 1-indanone derivatives .Molecular Structure Analysis
The molecular formula of 7-Bromo-6-fluoro-1-indanone is C9H6BrFO . The average mass is 229.046 Da and the monoisotopic mass is 227.958603 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-indanones have been studied . For instance, 1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has a molar refractivity of 38.6±0.3 cm3 .Scientific Research Applications
Antitumor Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Indanone derivatives have been synthesized and evaluated as potential antitumor agents . These compounds were tested against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
- Methods of Application: The compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation .
- Results: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Broad Biological Activity
- Scientific Field: Organic Chemistry
- Application Summary: 1-Indanones have a broad range of biological activity and have been used in medicine, agriculture, and in natural products synthesis .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed .
- Results: 1-Indanone derivatives have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides .
Anti-Hepatocellular Carcinoma Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: An aurone derivative, HJ-1, was isolated from Coreopsis tinctoria and showed potential anti-hepatocellular carcinoma activity .
- Methods of Application: Seventy-five compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549 and HepG2) through MTT assays .
- Results: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Treatment of Neurodegenerative Diseases
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 1-Indanone derivatives have been used in the treatment of neurodegenerative diseases .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
- Results: These compounds have shown potential as pharmaceuticals used in the Alzheimer’s disease treatment .
Antiviral and Antibacterial Agents
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 1-Indanone derivatives have shown potential as antiviral and antibacterial agents .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
- Results: These compounds have shown potential as antiviral and antibacterial agents .
Insecticides, Fungicides, Herbicides
- Scientific Field: Agricultural Chemistry
- Application Summary: 1-Indanone derivatives have been used as effective insecticides, fungicides, and herbicides .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
- Results: These compounds have shown potential as insecticides, fungicides, herbicides .
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJFHDXZQXBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1-indanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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